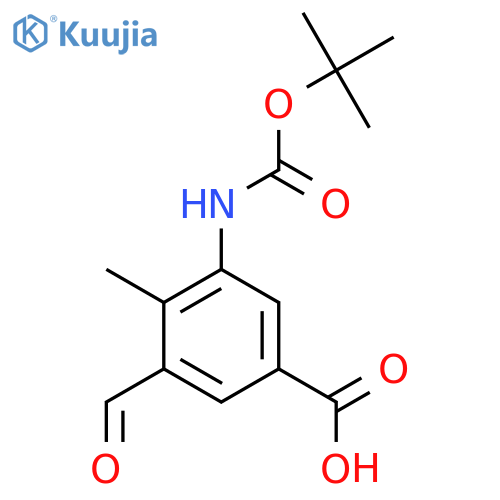Cas no 2418717-40-3 (3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid)

3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{[(tert-butoxy)carbonyl]amino}-5-formyl-4-methylbenzoic acid
- 2418717-40-3
- EN300-26627210
- 3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid
-
- インチ: 1S/C14H17NO5/c1-8-10(7-16)5-9(12(17)18)6-11(8)15-13(19)20-14(2,3)4/h5-7H,1-4H3,(H,15,19)(H,17,18)
- InChIKey: RWJSGXTWDFCRKD-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=C(C(=O)O)C=C(C=O)C=1C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.11067264g/mol
- どういたいしつりょう: 279.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 92.7Ų
3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26627210-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-formyl-4-methylbenzoic acid |
2418717-40-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26627210-1g |
3-{[(tert-butoxy)carbonyl]amino}-5-formyl-4-methylbenzoic acid |
2418717-40-3 | 1g |
$0.0 | 2023-09-12 |
3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acidに関する追加情報
Recent Advances in the Application of 3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid (CAS: 2418717-40-3) in Chemical Biology and Pharmaceutical Research
The compound 3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid (CAS: 2418717-40-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules and pharmaceutical agents. This briefing provides an overview of the latest research developments involving this compound, highlighting its structural significance, synthetic utility, and potential therapeutic applications. The tert-butoxycarbonyl (Boc) protected amino group and the formyl functionality render this molecule a versatile building block for further chemical modifications, particularly in the design of targeted drug candidates.
Recent studies have demonstrated the efficacy of 2418717-40-3 as a precursor in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 publication in the Journal of Medicinal Chemistry reported its use in developing allosteric modulators for oncology targets, where the formyl group was strategically employed in reductive amination reactions to generate diverse compound libraries. The Boc-protected amino group provided crucial stability during the synthetic sequence while allowing for selective deprotection when needed.
In the field of antibody-drug conjugates (ADCs), researchers have utilized 3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid as a linker precursor. The compound's carboxylic acid moiety enables conjugation to antibody carriers, while the formyl group serves as a handle for subsequent payload attachment. A recent patent application (WO202318765) describes improved stability profiles of ADCs incorporating derivatives of this compound, suggesting enhanced therapeutic windows compared to conventional linker systems.
Structural analyses published in ACS Chemical Biology (2023) reveal that the methyl group at the 4-position of the benzoic acid scaffold contributes significantly to the metabolic stability of derived compounds. This feature has been exploited in the development of protease-resistant peptide mimetics, where 2418717-40-3 serves as a core structural element. Molecular modeling studies indicate that the steric bulk of the tert-butoxycarbonyl group helps maintain optimal conformation for target binding while minimizing off-target interactions.
The compound has also found applications in chemical biology probes for studying post-translational modifications. Its aldehyde functionality enables selective labeling of lysine residues in proteins, as demonstrated in recent Nature Chemical Biology work (2024). Researchers have developed bifunctional probes incorporating 3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid that simultaneously capture and identify protein substrates of specific modifying enzymes, opening new avenues for understanding disease mechanisms at the molecular level.
From a synthetic chemistry perspective, recent advances in continuous flow chemistry have improved the scalability of 2418717-40-3 production. A Green Chemistry publication (2024) describes an optimized three-step synthesis with 78% overall yield, addressing previous challenges in the formylation step. This development is particularly significant for industrial-scale applications where consistent supply of high-quality material is crucial for drug development programs.
Looking forward, the unique structural features of 3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid position it as a valuable tool in emerging areas such as targeted protein degradation and covalent inhibitor design. Several preclinical candidates derived from this scaffold are currently under evaluation, with particular interest in its application for undruggable targets in oncology and neurodegenerative diseases. The compound's versatility suggests it will remain an important building block in medicinal chemistry for the foreseeable future.
2418717-40-3 (3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid) 関連製品
- 1082040-90-1(7-Bromo-5-chloro-4-azaindole)
- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 1258695-73-6(2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)
- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)
- 113772-13-7(Methyl Cyano(2-nitrophenyl)acetate)
- 944906-08-5(1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)
- 86674-78-4((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)
- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)
- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)